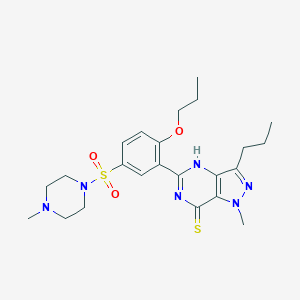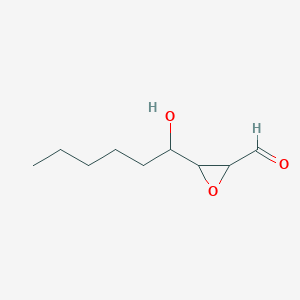
N,N-Didemethyleclanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is an organic compound belonging to the class of anilides This compound is characterized by the presence of a cyclopentyl ring substituted with an amino group and a dichlorophenyl group attached to a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes reductive amination with ammonia or an amine to form the aminocyclopentyl intermediate.
Introduction of the Dichlorophenyl Group: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the dichlorophenyl group.
Formation of the Propanamide Moiety: The final step involves the reaction of the dichlorophenyl-substituted intermediate with propanoyl chloride to form the desired propanamide compound.
Industrial Production Methods
In industrial settings, the production of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide may involve optimized reaction conditions such as:
Use of Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to enhance reaction rates and yields.
Controlled Temperature and Pressure: Reactions are often conducted under controlled temperature and pressure to ensure high purity and yield of the final product.
Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace one or both chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2R,3R)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-morpholinyl)propanamide
- N-(2-(dimethylamino)cyclopentyl)-N-(3,4-dichlorophenyl)propanamide
Uniqueness
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is unique due to its specific stereochemistry and the presence of both an aminocyclopentyl and a dichlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
116271-41-1 |
|---|---|
Formule moléculaire |
C14H18Cl2N2O |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-14(19)18(13-5-3-4-12(13)17)9-6-7-10(15)11(16)8-9/h6-8,12-13H,2-5,17H2,1H3/t12-,13-/m1/s1 |
Clé InChI |
QEASCXZVUQIDDJ-CHWSQXEVSA-N |
SMILES |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
SMILES isomérique |
CCC(=O)N([C@@H]1CCC[C@H]1N)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
Synonymes |
N,N-didemethyleclanamine N,N-didesmethyleclanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


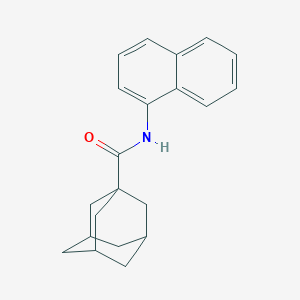
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
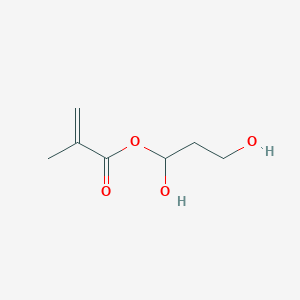
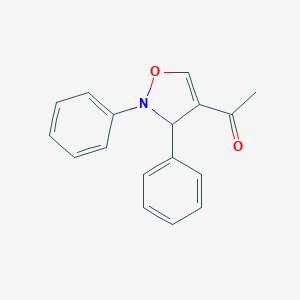

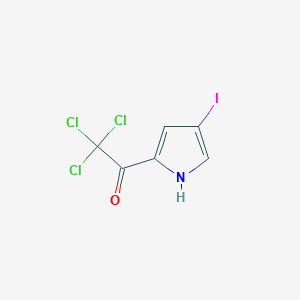
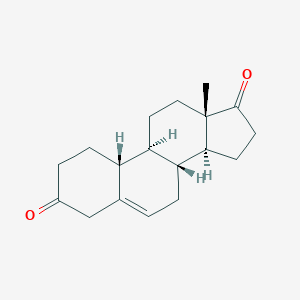

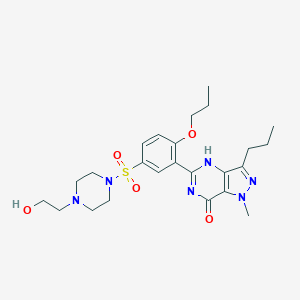
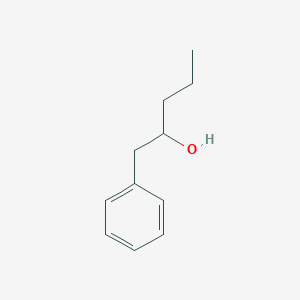
![N-[3-(Hydroxymethyl)phenyl]formamide](/img/structure/B45730.png)

